1-(2-((4-(((呋喃-2-基甲基)硫)甲基)哌啶-1-基)磺酰基)乙基)哌啶-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

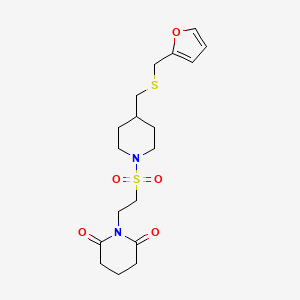

1-(2-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C18H26N2O5S2 and its molecular weight is 414.54. The purity is usually 95%.

BenchChem offers high-quality 1-(2-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

铃木-宫浦偶联反应

哌啶衍生物已用于铃木-宫浦 (SM) 交叉偶联反应,该反应是一种广泛应用的过渡金属催化的碳-碳键形成反应。 SM 偶联反应的成功源于其反应条件极其温和且对官能团具有耐受性,同时还使用了一种相对稳定、易于制备且通常对环境友好的有机硼试剂 .

药物化合物的合成

哌啶是设计药物最重要的合成片段之一,在制药行业发挥着重要作用。 它们的衍生物存在于二十多种药物类别中,以及生物碱中 .

潜在药物的生物学评价

涵盖了合成和天然哌啶的药物应用,以及含有哌啶部分的潜在药物的发现和生物学评价的最新科学进展 .

新型合成方法的开发

开发用于合成取代哌啶的快速且经济高效的方法是现代有机化学的重要任务 .

化学结构-活性关系研究

哌啶衍生物已用于结构-活性关系研究。 例如,在环 B 上存在卤素、羧基、硝基或甲基会增加哌啶衍生物的细胞毒性 .

商业供应

生物活性

1-(2-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione, identified by its CAS number 186139-09-3, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring, a furan moiety, and a sulfonyl group, suggest diverse biological activities. This article reviews the compound's biological activity based on various studies and research findings.

Structural Characteristics

The molecular structure of 1-(2-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione allows for interactions with multiple biological targets. The sulfonyl group enhances electrophilicity, facilitating nucleophilic attacks, while the furan ring contributes to its aromatic characteristics, potentially enabling electrophilic substitution reactions. The piperidine ring further allows for various transformations that can modify pharmacological properties.

Biological Activity

Research indicates that compounds similar to 1-(2-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione exhibit significant biological activities:

Antitumor Activity

Several studies have highlighted the potential antitumor effects of this compound. Similar sulfonamide derivatives have been investigated for their role as inhibitors of metalloproteinases, enzymes implicated in cancer metastasis. These compounds may disrupt pathways involved in tumor progression and cell migration.

Antimicrobial Effects

The compound's structural components suggest possible antimicrobial properties. Compounds with similar piperidine structures have shown activity against various microorganisms. For instance, sulfonamide derivatives are often explored for their ability to inhibit bacterial growth by targeting specific metabolic pathways.

Understanding the mechanism of action for 1-(2-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione involves examining its interactions with biological targets:

Docking Studies

Molecular docking simulations have been employed to predict how this compound interacts with specific proteins or enzymes. Such studies help elucidate binding affinities and provide insights into its efficacy and safety profiles.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-fluorophenyl)-1-methylsulfonylpiperidine | Piperidine ring with a sulfonamide group | Active against various cancers |

| 5-chloro-2-(1-methylsulfonylpiperidin-4-yl)oxypyridine | Similar piperidine structure with halogen | Antimicrobial properties |

| 5-methoxy-2-piperidin-4-yloxypyridine | Piperidine framework with methoxy substitution | Investigated for neuroprotective effects |

The combination of the furan moiety and sulfonamide functional group in 1-(2-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione may confer distinct pharmacological properties compared to these similar compounds.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques. Initial steps may include preparing the piperidine derivative followed by introducing the furan group through nucleophilic substitution or electrophilic addition. Sulfonylation is usually achieved using sulfonyl chlorides under appropriate conditions.

This compound shows promise as a lead candidate in drug development targeting diseases such as cancer and infections. Its derivatives may serve as probes in biochemical assays or intermediates in synthesizing more complex molecules.

属性

IUPAC Name |

1-[2-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5S2/c21-17-4-1-5-18(22)20(17)10-12-27(23,24)19-8-6-15(7-9-19)13-26-14-16-3-2-11-25-16/h2-3,11,15H,1,4-10,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLLJZMOTBCEOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(CC2)CSCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。